methyl 3-ethyl-7-nitro-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethyl-7-nitro-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group, an ethyl group, and a carboxylate ester group attached to the indole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-7-nitro-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. The process begins with the nitration of indole to introduce the nitro group at the 7-position. This is followed by the alkylation of the indole ring to introduce the ethyl group at the 3-position. Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-7-nitro-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl substituted indole derivatives.
Scientific Research Applications
Methyl 3-ethyl-7-nitro-1H-indole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-ethyl-7-nitro-1H-indole-5-carboxylate is primarily influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The carboxylate ester group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Lacks the nitro and ethyl groups, resulting in different chemical and biological properties.
3-Ethyl-1H-indole-5-carboxylate:
7-Nitro-1H-indole-5-carboxylate: Lacks the ethyl group, influencing its chemical behavior and biological activity.
Uniqueness
Methyl 3-ethyl-7-nitro-1H-indole-5-carboxylate is unique due to the presence of all three functional groups (nitro, ethyl, and carboxylate ester) on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
790254-88-5 |
---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 3-ethyl-7-nitro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-3-7-6-13-11-9(7)4-8(12(15)18-2)5-10(11)14(16)17/h4-6,13H,3H2,1-2H3 |
InChI Key |
PQEPFVIAMNKHAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.